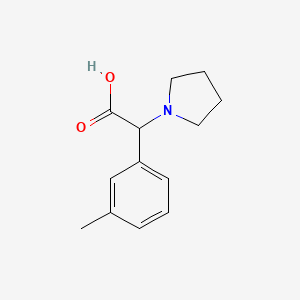

Pyrrolidin-1-yl-m-tolyl-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidin-1-yl-m-tolyl-acetic acid is a compound that features a pyrrolidine ring attached to a m-tolyl group via an acetic acid moietyThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and presence in many biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-yl-m-tolyl-acetic acid typically involves the reaction of pyrrolidine with m-tolyl acetic acid derivatives. One common method includes the use of acetic anhydride as a reagent to facilitate the acylation of pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .

Análisis De Reacciones Químicas

Types of Reactions: Pyrrolidin-1-yl-m-tolyl-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the m-tolyl group, using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrrolidin-1-yl-m-tolyl-acetic acid is being explored for its therapeutic effects , particularly:

- Anti-inflammatory Properties : Studies have indicated that compounds with similar structures exhibit anti-inflammatory effects. The compound's mechanism may involve inhibition of specific inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

- Analgesic Effects : The compound's interaction with neurotransmitter systems suggests potential as an analgesic. Research indicates that derivatives can modulate pain pathways, offering avenues for pain management therapies.

Biological Research

The compound has been investigated for its role in:

- Enzyme Inhibition : this compound may act as an enzyme inhibitor, affecting various biological pathways. Its binding affinity to specific enzymes or receptors can influence cellular functions, making it a valuable tool in biochemical research .

- Receptor Binding Studies : The compound's structural features allow it to interact with neurotransmitter receptors, which is crucial for studying neuropharmacology and developing treatments for neurological disorders.

Industrial Applications

In the chemical industry, this compound serves as:

- Building Block in Organic Synthesis : It is utilized in synthesizing more complex molecules, acting as an intermediate in various chemical reactions, including oxidation and substitution processes.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound through the Bovine Serum Albumin (BSA) denaturation technique. Results demonstrated significant inhibition of protein denaturation, indicating its potential as an anti-inflammatory agent compared to standard drugs like Diclofenac .

Case Study 2: Neuropharmacological Potential

Research focusing on the binding affinity of this compound to various neurotransmitter receptors revealed promising results. In vitro assays showed that the compound could effectively modulate receptor activity involved in pain perception, suggesting its utility in developing new analgesics .

Comparative Analysis of Related Compounds

The following table highlights the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with m-tolyl group | Enhanced biological activity potential |

| Pyrrolidine-2-carboxylic acid | Pyrrolidine ring without m-tolyl | Simpler structure, less lipophilicity |

| N-methylpyrrolidine-1-acetic acid | Methyl substitution on nitrogen | Different pharmacological profiles |

| Pyrrolidin-3-yl acetic acid | Acetic acid at another position | Variation in receptor interaction potential |

Mecanismo De Acción

The mechanism of action of pyrrolidin-1-yl-m-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure and ability to participate in hydrogen bonding and hydrophobic interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparación Con Compuestos Similares

Pyrrolidine: A parent compound with a simpler structure.

Pyrrolizine: Contains a fused bicyclic ring system.

Pyrrolidine-2-one: Features a carbonyl group at the second position.

Pyrrolidine-2,5-diones: Contains two carbonyl groups at the second and fifth positions.

Uniqueness: Pyrrolidin-1-yl-m-tolyl-acetic acid is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring with the m-tolyl group and acetic acid moiety provides a distinct scaffold for drug design and synthesis .

Actividad Biológica

Pyrrolidin-1-yl-m-tolyl-acetic acid (PTAA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PTAA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PTAA features a pyrrolidine ring connected to an m-tolyl group through an acetic acid moiety. Its chemical formula is C13H17NO2, with a molecular weight of 219.29 g/mol. The presence of the pyrrolidine ring contributes to its ability to interact with various biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid |

| CAS Number | 1017117-26-8 |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.29 g/mol |

PTAA's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The unique structure allows for:

- Enzyme Inhibition : PTAA has been studied for its potential to inhibit various enzymes, which may lead to therapeutic effects in conditions such as inflammation and pain management.

- Receptor Binding : The compound may modulate receptor activity, influencing cellular signaling pathways and biological responses.

The pyrrolidine ring enhances binding affinity due to its three-dimensional structure, allowing for effective hydrogen bonding and hydrophobic interactions with target biomolecules .

Anti-inflammatory Properties

Research indicates that PTAA exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in cell cultures, suggesting potential applications in treating inflammatory diseases .

Analgesic Effects

PTAA has also been explored for its analgesic properties. Animal model studies show that administration of PTAA results in reduced pain responses, indicating its potential as a non-opioid pain relief agent .

Antimicrobial Activity

Preliminary studies suggest that PTAA may possess antimicrobial properties against certain bacterial strains. This activity could be linked to its structural features, which allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of PTAA:

-

Inflammation Model Study :

- Objective : To evaluate the anti-inflammatory effects of PTAA in a rat model.

- Findings : PTAA administration led to a significant reduction in inflammatory markers compared to the control group, supporting its potential use in treating inflammatory conditions.

-

Pain Management Study :

- Objective : To assess the analgesic effect of PTAA using the formalin test.

- Findings : Rats treated with PTAA showed reduced pain scores, indicating effective analgesic properties without significant side effects typically associated with opioids.

-

Antimicrobial Efficacy Study :

- Objective : To determine the antimicrobial activity of PTAA against Gram-positive and Gram-negative bacteria.

- Findings : PTAA demonstrated inhibitory effects on several bacterial strains, suggesting further investigation into its use as an antimicrobial agent is warranted.

Propiedades

IUPAC Name |

2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDVDIAHHXZKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.